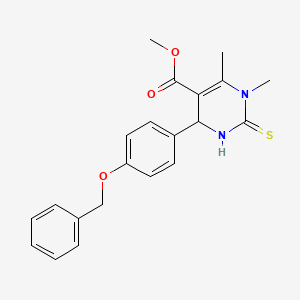
Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole , a heterocyclic organic compound that has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, interfering with cellular processes, or inducing changes in cell signaling pathways .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential wide range of biological activities. For instance, thiazole derivatives have been found to act as antioxidants, which suggests that they may influence oxidative stress pathways . They have also been associated with analgesic and anti-inflammatory effects, indicating potential involvement in pain and inflammation pathways . .
Result of Action
Based on its structural similarity to other thiazole derivatives, it may have a wide range of potential effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生物活性
Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and exhibits a thioxo group that is essential for its biological activity. The presence of the benzyloxy group enhances its solubility and potentially its bioavailability.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimidine derivatives. In particular, compounds similar to this compound have shown significant activity against various bacterial strains:
- Gram-positive bacteria : Compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa.
The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Bacillus subtilis | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- Cervical Cancer (SiHa) : Similar results were observed with notable apoptotic effects.
- Prostate Cancer (PC-3) : The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance:
- Formation of the Pyrimidine Ring : Utilizing thioketones and amines under acidic conditions.
- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.
- Final Esterification : Converting the carboxylic acid to its methyl ester using methanol and a catalyst.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various pyrimidine derivatives for their antimicrobial properties. The results indicated that modifications at specific positions on the pyrimidine ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Properties
Research conducted by PMC focused on the anticancer effects of similar compounds on breast cancer cell lines. The study showed that these compounds could effectively inhibit tumor growth by inducing apoptosis in cancer cells .
特性
IUPAC Name |
methyl 3,4-dimethyl-6-(4-phenylmethoxyphenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-18(20(24)25-3)19(22-21(27)23(14)2)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHBTQXCGPEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














